
(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H5F2NO2 and a molecular weight of 137.09 . It is also known as Difluoromethylornithine (DFMO) and has been used in the treatment of some types of cancer.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored in a refrigerator . The compound’s density is predicted to be 1.340±0.06 g/cm3 .科学的研究の応用
1. Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, which includes compounds like (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one, is a popular heterocyclic framework in synthetic organic chemistry. It's used extensively for the construction of five-member rings due to its unique mechanistic and stereochemical outcomes. Oxazolidinones, in general, find applications as protective groups for 1,2-aminoalcohols and are employed as chiral auxiliaries in asymmetric synthesis (Zappia et al., 2007).
2. Crystal Structure Studies
Studies on differently substituted oxazolidinecarbohydrazides, including variants of oxazolidin-2-ones, highlight their significance in understanding weak interactions like hydrogen bonds and π-π stacking interactions. These insights are critical for the development of novel materials and compounds (Nogueira et al., 2015).
3. Fluorine Chemistry
The electrochemical fluorination of oxazolidin-2-ones, including those with difluoromethyl groups, has been explored for the production of various fluorinated compounds. These studies are crucial in the field of fluorine chemistry, providing insights into the synthesis and properties of such compounds (Jüschke et al., 1998).
4. Discovery of Novel Inhibitors
Research on oxazolidin-2-ones led to the discovery of potent and orally available Δ-5 desaturase inhibitors. This demonstrates the compound's utility in medicinal chemistry for the development of new therapeutic agents (Fujimoto et al., 2017).
5. Synthesis of β-Amino Acids
Oxazolidin-2-ones are used in the synthesis of β-amino acids, highlighting their role in producing complex organic compounds with potential pharmaceutical applications (Gundogdu et al., 2020).
6. Foldamer Synthesis
They are utilized in the synthesis of oligomers, such as foldamers. This is key in the development of novel biomimetic structures and has implications in the study of protein folding and design (Lucarini & Tomasini, 2001).
7. Chemical Fixation of Carbon Dioxide
Oxazolidin-2-ones have been used in the chemical fixation of carbon dioxide, showcasing their potential in eco-friendly synthetic processes (Xu et al., 2011).
作用機序
Target of Action
Difluoromethylated compounds are known for their applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
Difluoromethylation is known to occur via a radical process . This process involves the generation of a difluoromethyl radical, which then interacts with its targets, leading to the formation of difluoromethyl-substituted scaffolds .
Biochemical Pathways
The incorporation of difluoromethyl groups into heterocycles is known to significantly influence biological and synthetic value . This suggests that the compound may interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Α,α-difluoromethyl ketones (dfmks) have emerged as currently investigated agents benefiting from the merging of chemico-physical features conferred by the constitutive elements . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
The difluoromethylation of heterocycles is known to result in the formation of biologically and pharmacologically active ingredients . This suggests that the compound may have significant molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of various compounds . Therefore, it can be inferred that environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
特性
IUPAC Name |
(4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPWXVADQHRR-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

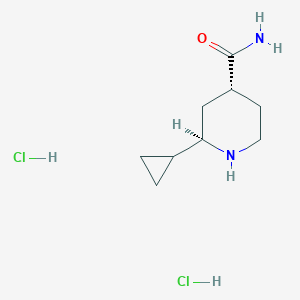
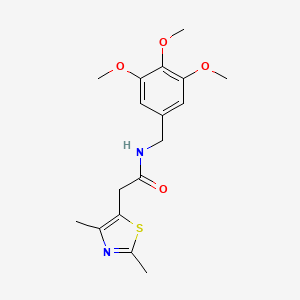
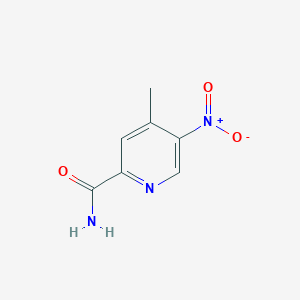

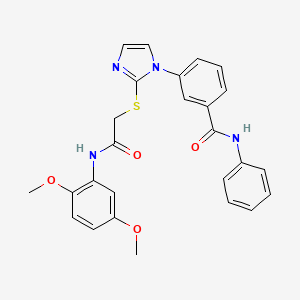
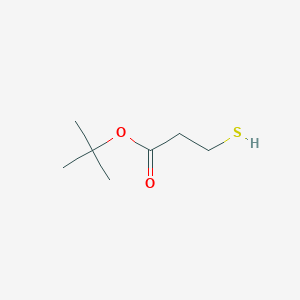
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)
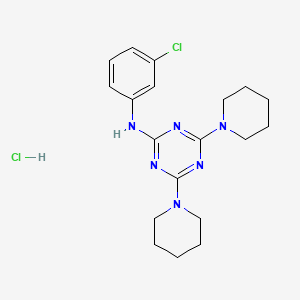

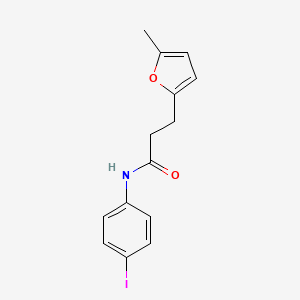
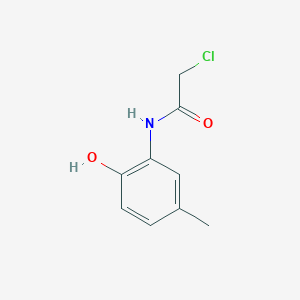
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2416679.png)
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)